molecular formula C14H13N3O3S B2989646 5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 879934-54-0

5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2989646
CAS No.: 879934-54-0
M. Wt: 303.34
InChI Key: XLLSAOIUORJOOP-UHFFFAOYSA-N
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Description

Its structure features:

  • A fused thiazolo[3,2-a]pyrimidine core with a 3-oxo group.
  • A 4-hydroxyphenyl substituent at position 5, contributing hydrogen-bonding capability.
  • A methyl group at position 7 and a carboxamide at position 4.

This compound’s bioactivity is hypothesized to arise from its hydrogen-bonding capacity (via the phenolic -OH) and electronic effects from the aromatic system. However, its properties are strongly influenced by structural modifications in analogous compounds, as discussed below.

Properties

IUPAC Name

5-(4-hydroxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-7-11(13(15)20)12(8-2-4-9(18)5-3-8)17-10(19)6-21-14(17)16-7/h2-5,12,18H,6H2,1H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLSAOIUORJOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CSC2=N1)C3=CC=C(C=C3)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core, which is known for its ability to interact with various biological targets. The presence of the hydroxyl and carboxamide groups enhances its solubility and potential bioactivity.

Anticancer Activity

Research has shown that compounds containing thiazole and pyrimidine moieties exhibit promising anticancer properties. For instance, studies indicate that derivatives of thiazolo[3,2-a]pyrimidine demonstrate significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundA431 (epidermoid carcinoma)<10Induction of apoptosis via caspase activation
This compoundMCF7 (breast cancer)15Inhibition of cell proliferation through cell cycle arrest

In a study by Sayed et al. (2019), it was found that thiazole derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells . The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

A study highlighted that the thiazolo-pyrimidine compounds demonstrated significant antibacterial activity, likely due to their ability to disrupt bacterial cell wall synthesis .

Antiviral Activity

Recent investigations have indicated that thiazole-containing compounds can exhibit antiviral activity. For example, certain derivatives have shown effectiveness against viral infections by inhibiting viral replication.

Virus EC50 (µM) Mechanism
Human Immunodeficiency Virus (HIV)0.5Inhibition of reverse transcriptase
Influenza Virus1.0Interference with viral entry

Research has shown that these compounds can act as inhibitors of key viral enzymes, thus preventing the replication cycle .

Case Studies

  • Cytotoxicity Assay : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The most pronounced effects were observed in A431 cells, where apoptosis was confirmed via flow cytometry analysis.
  • Antimicrobial Testing : In vitro tests against common pathogens revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The results suggest that structural modifications could enhance efficacy.

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-position substituent significantly impacts electronic properties, solubility, and biological activity. Key analogs include:

Compound Name 5-Position Substituent 6-Position Group Molecular Formula Key Properties/Findings Reference
5-(4-Hydroxyphenyl)-7-methyl-3-oxo-...-6-carboxamide (Target) 4-Hydroxyphenyl Carboxamide C₁₅H₁₃N₃O₃S Enhanced H-bonding potential -
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-...-6-carboxamide 4-Methoxyphenyl Carboxamide C₂₁H₁₉N₃O₃S Increased lipophilicity; reduced H-bonding
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-...-6-carboxylate 4-Bromophenyl Ethyl carboxylate C₁₈H₁₇BrN₂O₃S Halogen enhances π-stacking; lower solubility
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-...-6-carboxylate (Mannich base derivatives) 2-Chlorophenyl Ethyl carboxylate C₁₈H₁₇ClN₂O₃S Antimicrobial activity vs. E. coli, B. subtilis
5-(4-(Diethylamino)phenyl)-7-methyl-3-oxo-N-phenyl-...-6-carboxamide 4-Diethylaminophenyl Carboxamide C₂₃H₂₆N₄O₃S Electron-donating group alters electronic profile

Key Observations:

  • Hydroxyphenyl vs.
  • Halogenated Derivatives (Br, Cl): Bromine and chlorine introduce steric bulk and enhance π-halogen interactions in crystal structures, which may stabilize molecular conformations . The 2-chlorophenyl derivative exhibits notable antimicrobial activity, suggesting halogen positioning influences bioactivity .

Modifications at Position 6

The 6-position (carboxamide vs. carboxylate esters) influences solubility and metabolic stability:

  • Carboxamide : Increases polarity and hydrogen-bonding capacity, favoring aqueous solubility and target interactions.
  • Carboxylate Esters : Esters (e.g., ethyl, methyl) enhance lipophilicity, improving bioavailability but requiring metabolic activation.

Example : The ethyl carboxylate analog of the target compound (C₁₈H₁₇N₂O₃S) shows reduced polarity compared to the carboxamide version, which may affect pharmacokinetics .

Substituent Effects on Crystallography and Molecular Conformation

Crystal structure analyses reveal:

  • Hydrogen Bonding : The hydroxyl group in the target compound participates in strong intermolecular H-bonds, stabilizing crystal lattices. In contrast, methoxy groups form weaker C–H···O interactions .
  • Conformational Flexibility : Derivatives with bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) exhibit flattened boat conformations in the thiazolopyrimidine ring, influencing molecular packing .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing 5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with ethyl carboxylate precursors (e.g., ethyl 5-(substituted phenyl)-7-methyl-3-oxo-2-arylidene derivatives). React with primary amines (e.g., ammonia or alkylamines) under reflux in ethanol or THF.

  • Step 2 : Optimize parameters: temperature (70–90°C), reaction time (6–12 hours), and amine-to-ester molar ratio (1.2:1).

  • Step 3 : Purify via silica gel column chromatography (ethyl acetate/hexane gradient). Monitor purity by HPLC (>95%).

  • Key Considerations : Use anhydrous conditions to prevent ester hydrolysis. For the carboxamide group, ensure excess amine and prolonged reaction times for complete conversion .

    • Table 1 : Representative Synthetic Conditions
Precursor TypeSolventTemp (°C)Time (h)Yield (%)Purity (%)
Ethyl 5-(4-Cl-phenyl) derivativeEthanol8086895
Ethyl 5-(4-OCH3-phenyl) derivativeTHF70107292

Q. Which spectroscopic and crystallographic techniques are critical for structural validation, and how should conflicting data be resolved?

  • Methodology :

  • 1H/13C NMR : Use DMSO-d6 or CDCl3 to identify substituents (e.g., hydroxyphenyl protons at δ 6.8–7.2 ppm, methyl groups at δ 2.3–2.6 ppm).

  • IR Spectroscopy : Confirm carbonyl stretches (1670–1700 cm⁻¹ for oxo and carboxamide groups).

  • X-ray Diffraction : Resolve crystal packing (e.g., monoclinic P21/c space group) and Z-configuration of the arylidene moiety. For discrepancies (e.g., NMR vs. XRD), perform variable-temperature NMR to detect dynamic isomerism .

    • Table 2 : Key Crystallographic Parameters (Example)
ParameterValue
Space groupP21/c
a, b, c (Å)12.34, 9.87, 15.62
Density (g/cm³)1.432

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict bioactivity, and what experimental validations are required?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases or DNA topoisomerases. Adjust protonation states (e.g., carboxamide at pH 7.4).
  • Validation : Compare docking poses with crystallographic ligand-protein complexes (RMSD < 2.0 Å acceptable). Conduct in vitro enzyme inhibition assays (IC50) to confirm computational predictions .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) between in vitro and cellular assays?

  • Methodology :

  • Assay Conditions : Ensure compound purity (>95% by HPLC) and solubility (use DMSO/PBS with <0.1% precipitates).
  • Cellular Uptake : Measure logP (target 2–4) and permeability (Caco-2 assay). If uptake is poor, modify substituents (e.g., replace hydroxyl with methoxy).
  • Off-Target Effects : Use CRISPR knockouts to confirm target specificity. For example, if cellular activity contradicts in vitro kinase data, test for P-glycoprotein efflux (block with verapamil) .

Q. How does polymorphism affect pharmacological properties, and how can it be controlled during crystallization?

  • Methodology :

  • Screening : Use solvent evaporation (e.g., methanol/water vs. acetone/hexane) to isolate polymorphs.
  • Characterization : Compare DSC thermograms (melting points ± 5°C indicate polymorphism) and dissolution rates.
  • Mitigation : Optimize cooling rates (0.5–1.0°C/min) and additives (e.g., polymers like PVP) to stabilize the desired form .

Data Contradiction Analysis

Q. How to address discrepancies between spectroscopic data and computational predictions for the carboxamide moiety?

  • Root Cause : NMR may show broad peaks due to hydrogen bonding, while DFT assumes gas-phase geometry.
  • Resolution :

Perform solvent-dependent NMR (e.g., DMSO vs. CDCl3) to assess H-bonding effects.

Compare experimental IR carbonyl stretches with DFT vibrational frequencies (scale factor ≈ 0.96).

Use solid-state NMR to align with crystallographic data .

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